4,5-Dihydroxy-4-methyl-2-pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydroxy-4-methyl-2-pentanone is an organic compound with the molecular formula C6H12O3. It is a derivative of pentanone, characterized by the presence of two hydroxyl groups and a methyl group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dihydroxy-4-methyl-2-pentanone can be synthesized through aldol condensation reactions. One common method involves the reaction of acetone with formaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through the formation of an intermediate aldol product, which is then dehydrated to yield the final compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves continuous distillation processes. Acetone is used as the starting material, and the reaction is catalyzed by ion exchange resins and magnesium hydroxide. This method is advantageous as it reduces side reactions and improves product quality .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroxy-4-methyl-2-pentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of various substituted derivatives.
Scientific Research Applications
4,5-Dihydroxy-4-methyl-2-pentanone has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of coatings, adhesives, and printing inks
Mechanism of Action
The mechanism of action of 4,5-Dihydroxy-4-methyl-2-pentanone involves its interaction with various molecular targets. For instance, in oxidation reactions, the compound undergoes hydrogen abstraction, leading to the formation of reactive intermediates. These intermediates can further react to form stable products such as ketones or acids . The compound’s reactivity is influenced by the presence of hydroxyl groups, which facilitate various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-methyl-2-pentanone: Shares similar structural features but lacks one hydroxyl group.
2-Hydroxy-2-methyl-4-pentanone: Another related compound with different hydroxyl group positioning.
Uniqueness
4,5-Dihydroxy-4-methyl-2-pentanone is unique due to its dual hydroxyl groups and methyl group, which confer distinct reactivity and versatility in chemical reactions. This makes it valuable in various applications, from organic synthesis to industrial processes .
Properties
CAS No. |
597544-51-9 |
---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
4,5-dihydroxy-4-methylpentan-2-one |
InChI |
InChI=1S/C6H12O3/c1-5(8)3-6(2,9)4-7/h7,9H,3-4H2,1-2H3 |
InChI Key |
DWHFPVYPGLVOER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.